molecular formula C18H21F2N3O3 B8322823 1-Tert-butyl-6,8-difluoro-4-oxo-7-piperazin-1-yl-quinoline-3-carboxylic acid

1-Tert-butyl-6,8-difluoro-4-oxo-7-piperazin-1-yl-quinoline-3-carboxylic acid

Cat. No. B8322823
M. Wt: 365.4 g/mol
InChI Key: JLLJFRRJDWYHQW-UHFFFAOYSA-N
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Patent
US04954507

Procedure details

0.805 g (2,04 mmoles) of 7-piperazinyl-1-(1,1 dimethylethyl)-1,4-dihydro-6,8-difluoro-4-oxo-3-quinolinecarboxylic acid ethyl ester was hydrolyzed with 1,05 mL 2N NaOH for two hours. The solution was evaporated to dryness neutralized with 5% acetic acid (pH 7.0). The solid was filtered to give 0.585 g of titled compound.
Name
7-piperazinyl-1-(1,1 dimethylethyl)-1,4-dihydro-6,8-difluoro-4-oxo-3-quinolinecarboxylic acid ethyl ester
Quantity
0.805 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:15](=[O:16])[C:14]2[C:9](=[C:10]([F:24])[C:11]([N:18]3[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]3)=[C:12]([F:17])[CH:13]=2)[N:8]([C:25]([CH3:28])([CH3:27])[CH3:26])[CH:7]=1)=[O:5])C.[OH-].[Na+]>>[N:18]1([C:11]2[C:10]([F:24])=[C:9]3[C:14]([C:15](=[O:16])[C:6]([C:4]([OH:5])=[O:3])=[CH:7][N:8]3[C:25]([CH3:28])([CH3:27])[CH3:26])=[CH:13][C:12]=2[F:17])[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]1 |f:1.2|

Inputs

Step One
Name
7-piperazinyl-1-(1,1 dimethylethyl)-1,4-dihydro-6,8-difluoro-4-oxo-3-quinolinecarboxylic acid ethyl ester
Quantity
0.805 g
Type
reactant
Smiles
C(C)OC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)N1CCNCC1)F)C(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was evaporated to dryness
FILTRATION
Type
FILTRATION
Details
The solid was filtered

Outcomes

Product
Name
Type
product
Smiles
N1(CCNCC1)C1=C(C=C2C(C(=CN(C2=C1F)C(C)(C)C)C(=O)O)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.585 g
YIELD: CALCULATEDPERCENTYIELD 78.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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